2-(2-Fluoro-4-methoxyphenyl)piperidine
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Overview
Description
2-(2-Fluoro-4-methoxyphenyl)piperidine is a chemical compound that belongs to the class of fluorinated piperidines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction proceeds under basic conditions and involves the formation of a protected piperidine intermediate, which can be further deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets. For instance, it can act as a ligand for metabotropic glutamate receptors, modulating their activity and influencing various signaling pathways . The presence of the fluorine atom enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Similar in structure but lacks the methoxy group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)piperidine is unique due to the combination of the fluorine and methoxy groups, which confer distinct physicochemical properties. These features enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-9-5-6-10(11(13)8-9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
NMHXZMRDGWZRHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCCN2)F |
Origin of Product |
United States |
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